molecular formula C21H20Cl2N2O4 B13996217 Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate CAS No. 21863-92-3

Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate

Cat. No.: B13996217
CAS No.: 21863-92-3
M. Wt: 435.3 g/mol
InChI Key: GMTCMRFUDRODBO-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate is a furan-derived compound featuring two 4-chlorophenyl substituents and a carbamoyl amino group. Its synthesis involves multi-step reactions, including the formation of dihydrofuran rings and subsequent functionalization with chlorophenyl groups, as described in methodologies analogous to those reported by Ferriz et al. and Imramovsky et al. .

Properties

CAS No.

21863-92-3

Molecular Formula

C21H20Cl2N2O4

Molecular Weight

435.3 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)-5-[(4-chlorophenyl)carbamoylamino]-2,2-dimethyl-3H-furan-4-carboxylate

InChI

InChI=1S/C21H20Cl2N2O4/c1-21(2)17(12-4-6-13(22)7-5-12)16(19(26)28-3)18(29-21)25-20(27)24-15-10-8-14(23)9-11-15/h4-11,17H,1-3H3,(H2,24,25,27)

InChI Key

GMTCMRFUDRODBO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=C(O1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)OC)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of the Dihydrofuran Core

The 4,5-dihydrofuran ring with 5,5-dimethyl substitution is typically prepared via cyclization reactions involving appropriate keto or aldehyde precursors and nucleophilic partners.

  • The dimethyl substitution at the 5-position is introduced by using precursors such as 2,2-dimethyl-1,3-dicarbonyl compounds or via alkylation of a furanone intermediate.
  • Cyclization can be promoted under acidic or basic conditions, depending on the stability of intermediates.

Formation of the Carbamoyl Amino Group

The carbamoyl amino substituent is formed by acylation of an amino group with a 4-chlorophenyl isocyanate or chloroformate derivative:

  • Reaction of the amino intermediate with 4-chlorophenyl isocyanate under controlled temperature (e.g., 0–35 °C) in an aprotic solvent such as dichloromethane or toluene.
  • Use of bases like triethylamine or sodium carbonate to neutralize the released acid and drive the reaction forward.

Esterification to Methyl Carboxylate

The methyl ester at the 3-carboxylate position is commonly introduced by:

  • Esterification of the corresponding carboxylic acid using methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Alternatively, direct use of methyl ester-containing intermediates in earlier steps to avoid post-synthesis esterification.

Representative Synthetic Route (Based on Patent Literature)

Although direct literature on this exact compound is limited, analogous synthetic approaches can be inferred from patents describing related chlorophenyl-substituted compounds with carbamoyl and ester functionalities.

Step Reaction Type Reagents/Conditions Outcome
1 Acylation 4-chlorophenyl amine + chloroacetyl chloride, base (triethylamine), solvent (dichloromethane), 0–35 °C Formation of 2-chloro-N-(4-chlorophenyl)acetamide intermediate
2 Condensation/Cyclization Intermediate + triethanolamine, aprotic solvent (DMSO or toluene), base (NaH or KOH), heat Formation of dihydrofuran ring with 5,5-dimethyl substitution
3 Carbamoylation Amino intermediate + 4-chlorophenyl isocyanate, base, aprotic solvent, 0–35 °C Formation of carbamoyl amino substituent
4 Esterification Carboxylic acid intermediate + methanol, acid catalyst, reflux Methyl ester formation at 3-carboxylate position
5 Purification Chromatography or recrystallization Pure methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate

Reaction Conditions and Optimization

  • Solvents: Dichloromethane, toluene, dimethyl sulfoxide (DMSO), and other aprotic solvents are preferred for acylation and condensation steps due to their stability and ability to dissolve reactants.
  • Bases: Triethylamine, sodium carbonate, potassium carbonate, and sodium hydride are commonly used to neutralize acids and promote nucleophilic substitution.
  • Temperature: Reactions are typically conducted between 0 °C and 45 °C to balance reaction rate and selectivity.
  • Yields: Based on analogous syntheses, yields for key steps such as acylation and cyclization range from 25% to 80%, depending on purification and reaction optimization.

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR to confirm the presence of chlorophenyl groups, carbamoyl amino protons, and methyl ester signals.
  • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
  • IR Spectroscopy: Characteristic carbamoyl (amide) C=O stretch (~1650 cm^-1) and ester C=O stretch (~1735 cm^-1).
  • Chromatography: HPLC or TLC to monitor purity and reaction progress.

Summary Table of Preparation Steps

Step No. Intermediate/Compound Reaction Type Key Reagents/Conditions Yield Range (%) Notes
1 2-chloro-N-(4-chlorophenyl)acetamide Acylation Chloroacetyl chloride, triethylamine, DCM, 0–35 °C 60–80 Formation of acetamide intermediate
2 Dihydrofuran intermediate Condensation Triethanolamine, DMSO/toluene, base, heat 40–70 Cyclization to form 5,5-dimethyl dihydrofuran ring
3 Carbamoyl amino intermediate Carbamoylation 4-chlorophenyl isocyanate, base, aprotic solvent 50–75 Introduction of carbamoyl amino group
4 Methyl ester final compound Esterification Methanol, acid catalyst, reflux 70–85 Methyl ester formation
5 Purified target compound Purification Chromatography/recrystallization Ensures chemical purity

Research Discoveries and Notes

  • The use of triethanolamine in the condensation step is crucial for promoting ring closure and stabilizing intermediates.
  • Halogenation or mesylation of intermediates enhances leaving group ability, facilitating nucleophilic substitution reactions.
  • Optical isomerism is relevant in related compounds; however, for this compound, stereochemistry at the dihydrofuran ring may require chiral resolution if enantiopure forms are desired.
  • The choice of base and solvent significantly impacts reaction rates and yields, with organic bases like triethylamine preferred for acylation and inorganic bases like sodium hydride for cyclization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structurally related compounds, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i), 4-chloro-2-{[(4-dichlorophenyl)amino]carbonyl}phenyl alkyl carbamates (5a–i), and 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkylcarbamates (6a–i), provide a basis for comparative analysis . Key differences lie in the position and number of chlorine atoms on the phenyl rings, which influence physicochemical properties such as lipophilicity and steric effects.

Substituent Effects on Lipophilicity

Lipophilicity, determined via HPLC-derived capacity factors (log k), is a critical parameter for bioavailability and membrane permeability. Studies on compounds 4a–i, 5a–i, and 6a–i reveal the following trends:

  • Chlorine Position : Compounds with 4-chlorophenyl groups (e.g., the target compound) exhibit higher lipophilicity than those with 3-chlorophenyl substituents (e.g., 4a–i), likely due to reduced steric hindrance and enhanced hydrophobic interactions .
  • Chlorine Number: Dichlorophenyl derivatives (5a–i, 6a–i) show elevated log k values compared to monochloro analogs, as additional chlorine atoms increase molecular hydrophobicity .
Table 1: Comparative Lipophilicity of Selected Compounds
Compound Series Substituent on Phenyl Ring log k Range (Relative to Main Compound)
4a–i 3-chlorophenyl Lower (e.g., ~2.1–2.8)
5a–i 4-dichlorophenyl Higher (e.g., ~3.0–3.5)
6a–i 3,4-dichlorophenyl Highest (e.g., ~3.6–4.0)
Main Compound 4-chlorophenyl (×2) Intermediate (estimated ~3.2–3.4)

Functional Implications

In contrast, dichlorophenyl derivatives (5a–i, 6a–i) may face solubility limitations despite enhanced binding affinity.

Biological Activity

Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the presence of chlorophenyl and dihydrofuran moieties, suggest various biological activities that warrant detailed investigation.

Chemical Structure and Properties

This compound can be characterized by the following chemical details:

PropertyValue
IUPAC Name This compound
Molecular Formula C22H23ClN2O5
Molecular Weight 430.9 g/mol
CAS Number 21863-93-4
InChI Key MPRWUCUCAHTUGD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The chlorophenyl groups may enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets such as enzymes and receptors. The dihydrofuran ring contributes to the compound's stability and may influence its reactivity with biological molecules.

Biological Activities

Research has indicated that derivatives of dihydrofuran compounds exhibit a range of biological activities including:

  • Anticancer Activity : Similar compounds have shown promising results in inducing apoptosis in cancer cell lines. For instance, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate was reported to induce apoptosis in HL-60 leukemia cells through mechanisms involving increased intracellular calcium levels and reactive oxygen species (ROS) production . This suggests that this compound may possess similar anticancer properties.
  • Antimicrobial Properties : The presence of halogenated phenyl groups in the structure is often associated with enhanced antimicrobial activity. Compounds with similar structures have been investigated for their effectiveness against various bacterial strains.

Case Studies and Research Findings

  • Apoptotic Effects : A study on structurally related compounds demonstrated that they could significantly reduce proliferation in HL-60 cells with a cytotoxic concentration of approximately 23.5 µM. The mechanisms involved included activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Cell Cycle Analysis : Flow cytometry studies revealed that treatment with related dihydrofuran derivatives led to an increase in sub-G1 phase populations in cancer cell lines, indicating cell cycle arrest and subsequent apoptosis .
  • Comparative Studies : Research comparing this compound with other chlorinated compounds revealed enhanced biological activity due to its unique structural configuration .

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